molecular formula C25H29N7O4 B414413 4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE

4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE

Cat. No.: B414413
M. Wt: 491.5g/mol
InChI Key: ACOJDTAAGBSQFO-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound with a unique structure that includes a triazine ring, a morpholine ring, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the morpholine ring and the dimethylanilino group. The final step involves the formation of the hydrazono group and the attachment of the acetate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, morpholine-containing compounds, and hydrazono derivatives. Examples include:

  • 4-(2,5-dimethylanilino)-6-morpholino-1,3,5-triazine
  • 4-(2,5-dimethylanilino)-1,3,5-triazine-2-hydrazone
  • 2-methoxyphenyl acetate derivatives

Uniqueness

What sets 4-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-METHOXYPHENYL ACETATE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N7O4

Molecular Weight

491.5g/mol

IUPAC Name

[4-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C25H29N7O4/c1-16-5-6-17(2)20(13-16)27-23-28-24(30-25(29-23)32-9-11-35-12-10-32)31-26-15-19-7-8-21(36-18(3)33)22(14-19)34-4/h5-8,13-15H,9-12H2,1-4H3,(H2,27,28,29,30,31)/b26-15+

InChI Key

ACOJDTAAGBSQFO-CVKSISIWSA-N

SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC(=O)C)OC

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)OC(=O)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)OC(=O)C)OC

Origin of Product

United States

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